molecular formula C11H11ClF3N B1654302 5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride CAS No. 2197055-28-8

5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride

Cat. No.: B1654302
CAS No.: 2197055-28-8
M. Wt: 249.66
InChI Key: OZEBMNXPASAFHT-UHFFFAOYSA-N
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Description

5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]hydrochloride is a synthetic compound that features a spirocyclic structure with an indole moiety and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Halogenating agents, Lewis acids, various solvents depending on the desired substitution.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Functionalized indole derivatives with various substituents.

Mechanism of Action

The mechanism of action of 5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-oxindole]: Similar structure but with an oxindole moiety.

    5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrole]: Similar structure but with a pyrrole moiety.

Uniqueness

5’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]hydrochloride is unique due to its combination of a trifluoromethyl group, spirocyclic structure, and indole moiety, which collectively contribute to its enhanced stability, lipophilicity, and potential bioactivity .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N.ClH/c12-11(13,14)7-1-2-9-8(5-7)10(3-4-10)6-15-9;/h1-2,5,15H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEBMNXPASAFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197055-28-8
Record name Spiro[cyclopropane-1,3′-[3H]indole], 1′,2′-dihydro-5′-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197055-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 2
Reactant of Route 2
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 3
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 4
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 5
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride
Reactant of Route 6
Reactant of Route 6
5'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]hydrochloride

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